molecular formula C36H34BCuP2 B1610902 Copper bis(trimethylphosphine)(tetrahydroborate) CAS No. 34010-85-0

Copper bis(trimethylphosphine)(tetrahydroborate)

Cat. No.: B1610902
CAS No.: 34010-85-0
M. Wt: 603 g/mol
InChI Key: YVXRFTLDBYUBGJ-UHFFFAOYSA-N
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Description

Copper bis(trimethylphosphine)(tetrahydroborate) is an organometallic compound with the chemical formula ( \text{Cu[P(CH}_3)_3]_2(\text{BH}_4) ). It is a coordination complex where copper is bonded to two trimethylphosphine ligands and one tetrahydroborate anion. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties.

Mechanism of Action

Target of Action

Copper Bis(trimethylphosphine)(tetrahydroborate), also known as EINECS 251-792-1, is a complex inorganic compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that the compound can interact with various organic and inorganic substances due to its chemical structure . The exact nature of these interactions and the resulting changes would depend on the specific context and conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper bis(trimethylphosphine)(tetrahydroborate) can be synthesized through the reaction of copper(I) chloride with sodium tetrahydroborate in the presence of trimethylphosphine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) species. The general reaction is as follows:

[ \text{CuCl} + 2 \text{P(CH}_3)_3 + \text{NaBH}_4 \rightarrow \text{Cu[P(CH}_3)_3]_2(\text{BH}_4) + \text{NaCl} ]

The reaction mixture is usually stirred at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent such as diethyl ether.

Industrial Production Methods

Industrial production of copper bis(trimethylphosphine)(tetrahydroborate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality during production.

Chemical Reactions Analysis

Types of Reactions

Copper bis(trimethylphosphine)(tetrahydroborate) primarily undergoes reduction reactions due to the presence of the tetrahydroborate anion. It can also participate in substitution reactions where the trimethylphosphine ligands are replaced by other ligands.

Common Reagents and Conditions

    Reduction Reactions: The compound acts as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols. Common reagents include aldehydes and ketones, and the reactions are typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution Reactions: Ligand exchange reactions can occur with other phosphines or nitrogen-based ligands under mild conditions, often in the presence of a coordinating solvent.

Major Products

    Reduction Reactions: The major products are alcohols formed from the reduction of carbonyl compounds.

    Substitution Reactions: The products are new copper complexes with different ligands replacing the trimethylphosphine.

Scientific Research Applications

Copper bis(trimethylphosphine)(tetrahydroborate) has several applications in scientific research:

    Organic Synthesis: It is used as a reducing agent in the synthesis of various organic compounds, including alcohols, ketones, and aldehydes.

    Catalysis: The compound serves as a catalyst in hydrogenation reactions and other catalytic processes involving the reduction of unsaturated compounds.

    Material Science: It is used in the preparation of copper-containing materials and nanomaterials with specific properties.

    Medicinal Chemistry: Research is ongoing to explore its potential in the synthesis of pharmaceutical intermediates and active compounds.

Comparison with Similar Compounds

Similar Compounds

    Copper bis(triphenylphosphine)(tetrahydroborate): This compound has triphenylphosphine ligands instead of trimethylphosphine. It exhibits similar reducing properties but has different solubility and stability characteristics.

    Copper bis(diphenylphosphino)methane(tetrahydroborate): This compound contains diphenylphosphino methane ligands and forms binuclear complexes with unique structural properties.

Uniqueness

Copper bis(trimethylphosphine)(tetrahydroborate) is unique due to its high solubility in organic solvents and its ability to act as a mild reducing agent. The trimethylphosphine ligands provide steric protection to the copper center, making it more stable and selective in its reactions compared to other similar compounds.

Properties

IUPAC Name

boranuide;copper(1+);triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXRFTLDBYUBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34BCuP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34010-85-0
Record name Copper(1+), bis(triphenylphosphine)-, tetrahydroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34010-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

603.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16903-61-0, 34010-85-0
Record name (T-4)-[Tetrahydroborato(1-)-κH,κH′]bis(triphenylphosphine)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16903-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(triphenylphosphine)copper tetrahydroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper bis(trimethylphosphine)(tetrahydroborate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Bis(triphenylphosphine)copper tetrahydroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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